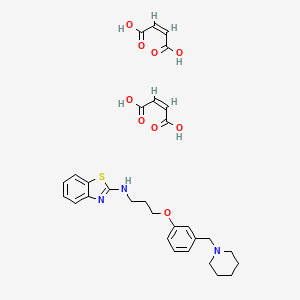

Zolantidine dimaleate

Vue d'ensemble

Description

Le dimaléate de zolantidine est un antagoniste puissant, sélectif et pénétrant le cerveau du récepteur H2 de l’histamine. Il est connu pour sa capacité à traverser la barrière hémato-encéphalique et à exercer des effets centraux. Le composé est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs H2 de l’histamine dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dimaléate de zolantidine implique plusieurs étapes, à commencer par la préparation de la structure de base du benzothiazole. Les étapes clés comprennent :

Formation du noyau de benzothiazole : Le noyau de benzothiazole est synthétisé par réaction du 2-aminothiophénol avec un aldéhyde ou une cétone approprié en conditions acides.

Fixation du groupe pipéridinylméthyle : Le groupe pipéridinylméthyle est introduit par une réaction de substitution nucléophile utilisant la pipéridine et un agent alkylant approprié.

Formation du sel dimaléate : La dernière étape consiste à former le sel dimaléate en faisant réagir la base libre de la zolantidine avec l’acide maléique dans un solvant approprié

Méthodes de production industrielle

La production industrielle du dimaléate de zolantidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les principaux points à prendre en compte sont :

Température et durée de la réaction : Contrôlées pour maximiser le rendement et minimiser les sous-produits.

Purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final.

Contrôle qualité : Des méthodes analytiques comme la CLHP et la RMN sont utilisées pour garantir la pureté et l’identité du composé

Analyse Des Réactions Chimiques

Types de réactions

Le dimaléate de zolantidine subit diverses réactions chimiques, notamment :

Oxydation : Peut être oxydé dans des conditions oxydantes fortes, ce qui conduit à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle benzothiazole en un dérivé dihydrobenzothiazole.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe pipéridinylméthyle

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Agents alkylants comme l’iodure de méthyle ou le bromure d’éthyle

Principaux produits

Produits d’oxydation : Sulfoxydes et sulfones.

Produits de réduction : Dérivés dihydrobenzothiazole.

Produits de substitution : Dérivés alkylés au niveau du groupe pipéridinylméthyle

Applications de la recherche scientifique

Le dimaléate de zolantidine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la réactivité et les propriétés de liaison des récepteurs H2 de l’histamine.

Biologie : Aide à comprendre le rôle des récepteurs H2 de l’histamine dans divers processus biologiques, notamment la sécrétion d’acide gastrique et la réponse immunitaire.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections comme les ulcères peptiques et les réactions allergiques.

Industrie : Utilisé dans le développement de nouveaux antagonistes du récepteur H2 de l’histamine et de composés apparentés .

Applications De Recherche Scientifique

Neuroscience

Mechanism of Action:

Zolantidine dimaleate is notable for its ability to penetrate the blood-brain barrier, making it effective in studying central nervous system functions related to histamine signaling. It acts as a competitive inhibitor of histamine at H2 receptors, which are implicated in various neurophysiological processes.

Case Study:

In a study examining the effects of zolantidine on brain histamine dynamics, researchers found that while zolantidine inhibited histamine methyltransferase in vitro, it did not significantly alter brain histamine levels or turnover in vivo at higher doses (0.1 to 100 mg/kg) . This suggests that its role may be more complex than initially thought and warrants further investigation into its neuropharmacological effects.

Pain Research

Antinociceptive Effects:

Zolantidine has been shown to induce antinociception, reducing sensitivity to painful stimuli. This property positions it as a valuable tool for exploring pain mechanisms and developing analgesic therapies.

Experimental Findings:

In animal models, zolantidine administration (0.03-1.6 µmol/kg) resulted in significant inhibition of morphine-induced antinociception in tail-flick and hot-plate tests without affecting baseline responses . This indicates its potential utility in pain management strategies that involve histamine modulation.

Genetic Toxicology

Genotoxicity Studies:

this compound has been employed in high-throughput assays to assess DNA damage responses and cell viability. Its role in identifying potential genotoxic agents is critical for safety assessments in pharmaceutical development.

Results Overview:

In vitro studies have demonstrated that zolantidine can induce DNA damage and apoptosis in certain cellular contexts, suggesting a need for careful evaluation of its safety profile when used therapeutically .

Cardiac Research

Effects on Cardiac Function:

Research has indicated that zolantidine affects cardiac function through its antagonistic action on H2 receptors, which are involved in cardiac physiology.

Experimental Insights:

Studies measuring cardiac responses to zolantidine administration have shown variable effects depending on the experimental setup. For instance, the compound's influence on heart rate and contractility has been documented, highlighting its relevance in cardiovascular pharmacology .

Gastroenterology

Gastric Acid Secretion:

this compound is primarily recognized for its role in inhibiting gastric acid secretion via H2 receptor blockade. This application is particularly relevant for understanding conditions like peptic ulcers and gastroesophageal reflux disease.

Clinical Implications:

The compound's effectiveness in reducing gastric acid secretion has been well-documented, making it a significant subject of study for developing therapeutic interventions targeting gastrointestinal disorders .

Summary Table of Applications

Mécanisme D'action

Le dimaléate de zolantidine exerce ses effets en se liant sélectivement aux récepteurs H2 de l’histamine, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, il inhibe l’action de l’histamine, ce qui entraîne une diminution des taux d’AMP cyclique et une réduction subséquente de la sécrétion d’acide gastrique. La capacité du composé à traverser la barrière hémato-encéphalique lui permet de moduler les récepteurs H2 centraux de l’histamine, affectant ainsi divers processus neurologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Cimétidine : Un autre antagoniste du récepteur H2 de l’histamine, mais avec une puissance et une pénétration cérébrale plus faibles.

Ranitidine : Similaire à la zolantidine, mais avec des propriétés pharmacocinétiques différentes.

Famotidine : Un antagoniste du récepteur H2 plus puissant, mais avec des effets centraux limités

Unicité

Le dimaléate de zolantidine se distingue par sa forte puissance, sa sélectivité et sa capacité à pénétrer la barrière hémato-encéphalique. Cela en fait un outil précieux dans la recherche axée sur les récepteurs H2 centraux de l’histamine et leur rôle dans diverses conditions physiologiques et pathologiques .

Propriétés

Numéro CAS |

104076-39-3 |

|---|---|

Formule moléculaire |

C26H31N3O5S |

Poids moléculaire |

497.6 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

ZKHYAKSUYKITHP-BTJKTKAUSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

104076-39-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Zolantidine dimaleate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.